Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in organic synthesis for the preparation of various pyrazole derivatives .
Methods of Application: The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .
Results or Outcomes: These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile has been used as a catalyst in chemical reactions .
Methods of Application: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Results or Outcomes: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .
Methods of Application: The compound is used as a reagent in the synthesis of pyrazolo[3-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines .
Results or Outcomes: The synthesis of these ring-fused pyrazoles can lead to compounds with potential medicinal properties .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorophenyl-pyrazole derivatives .
Methods of Application: The compound is used in the synthesis of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .
Results or Outcomes: The synthesis of these fluorophenyl-pyrazole derivatives can lead to compounds with potential synthetic applications .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .
Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles .
Results or Outcomes: The synthesis of these pyrazolo[1,5-a]pyrimidine derivatives can lead to compounds with potential medicinal properties .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles .
Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo .
Results or Outcomes: The synthesis of these 5-substituted 3-amino-1H-pyrazole-4-carbonitriles can lead to compounds with potential synthetic applications .
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorinated and non-fluorinated aryl hydrazines .
Results or Outcomes: The synthesis of these fluorinated and non-fluorinated aryl hydrazines can lead to compounds with potential synthetic applications .
3-Amino-4-pyrazolecarbonitrile, also known as 5-amino-4-cyanopyrazole or 3-aminopyrazole-4-carbonitrile, is an organic compound with the molecular formula C₄H₄N₄. It belongs to the class of heterocyclic compounds known as pyrazoles, which contain a five-membered ring with two nitrogen atoms and three carbon atoms [].
The origin of 3-amino-4-pyrazolecarbonitrile is likely through synthetic methods in a laboratory setting. Research suggests potential applications in the development of pharmaceuticals due to its functional groups, but specific details are limited [].
The key feature of 3-amino-4-pyrazolecarbonitrile is the five-membered heterocyclic ring structure, consisting of two nitrogen atoms (N) and three carbon atoms (C). The numbering starts from one of the nitrogen atoms, with an amino group (NH₂) attached to the third carbon and a cyano group (CN) attached to the fourth carbon [].
This structure offers interesting aspects:
The exact methods for synthesizing 3-amino-4-pyrazolecarbonitrile are not readily available in public scientific databases. However, general methods for pyrazole synthesis might provide clues. One possibility involves the reaction of a hydrazine derivative with a β-dicarbonyl compound or a nitrile [].
Irritant